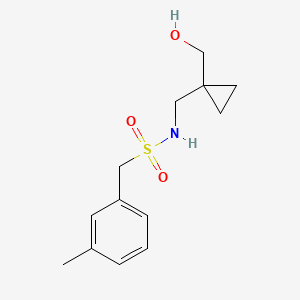
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that is used extensively in scientific research. This compound is also known as CRISPR-Cas9 inhibitor and is used to inhibit the activity of the CRISPR-Cas9 system. The CRISPR-Cas9 system is a revolutionary technology that has transformed the field of genetic engineering. However, the system can also cause off-target effects, which can be detrimental to the organism being studied. The use of CRISPR-Cas9 inhibitors like N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide can help to minimize these off-target effects.
作用機序
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide works by inhibiting the activity of the CRISPR-Cas9 system. The CRISPR-Cas9 system is a complex system that involves the use of a guide RNA and a Cas9 protein to target specific regions of the genome. The Cas9 protein is responsible for cutting the DNA at the targeted region, which allows researchers to edit the genome. However, the system can also cause off-target effects, which can be detrimental to the organism being studied. The use of CRISPR-Cas9 inhibitors like N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide can help to minimize these off-target effects by inhibiting the activity of the Cas9 protein.
生化学的および生理学的効果
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide is a potent inhibitor of the CRISPR-Cas9 system. The compound has been shown to effectively inhibit the activity of the Cas9 protein, which can help to minimize off-target effects. However, the compound has no known biochemical or physiological effects on the organism being studied.
実験室実験の利点と制限
The use of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide has several advantages for lab experiments. The compound is a potent inhibitor of the CRISPR-Cas9 system, which can help to minimize off-target effects. The compound is also relatively easy to synthesize, which makes it accessible to researchers. However, the compound has some limitations. The compound is not effective against all Cas9 proteins and may not be effective in all experimental settings.
将来の方向性
There are several future directions for the use of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide in scientific research. One potential future direction is the development of more potent CRISPR-Cas9 inhibitors that can effectively inhibit the activity of all Cas9 proteins. Another potential future direction is the development of CRISPR-Cas9 inhibitors that can be delivered to specific tissues or organs in vivo. This would allow for the precise inhibition of the CRISPR-Cas9 system in specific regions of the body. Overall, the use of CRISPR-Cas9 inhibitors like N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide has the potential to revolutionize the field of genetic engineering and lead to new discoveries in biology and medicine.
合成法
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide is a complex process that involves several steps. The first step involves the reaction of m-tolylmagnesium bromide with 1,3-dioxolane to form the corresponding alcohol. This alcohol is then reacted with mesyl chloride to form the mesylate. The mesylate is then reacted with cyclopropylmethylamine to form the final product, N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide.
科学的研究の応用
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide is used extensively in scientific research to inhibit the activity of the CRISPR-Cas9 system. The CRISPR-Cas9 system is a powerful tool that allows researchers to precisely edit the genome of an organism. However, the system can also cause off-target effects, which can be detrimental to the organism being studied. The use of CRISPR-Cas9 inhibitors like N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide can help to minimize these off-target effects.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-3-2-4-12(7-11)8-18(16,17)14-9-13(10-15)5-6-13/h2-4,7,14-15H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOKTDHLJHMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-(m-tolyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
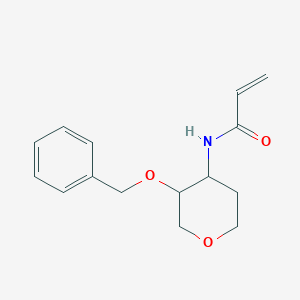
![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)
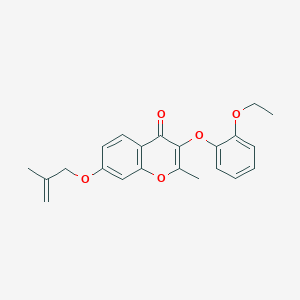
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)
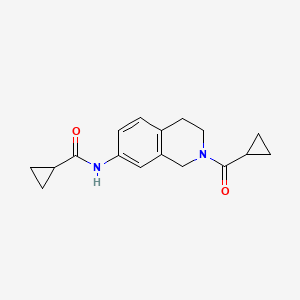
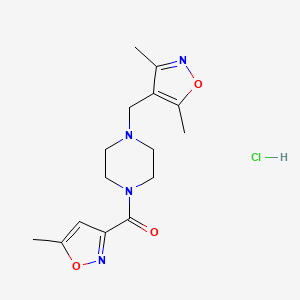
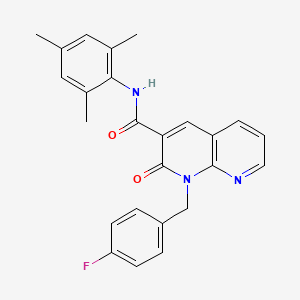
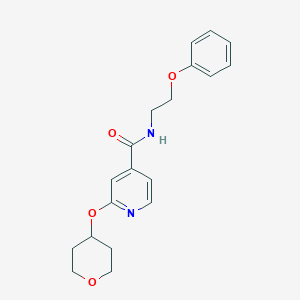
![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)
![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)